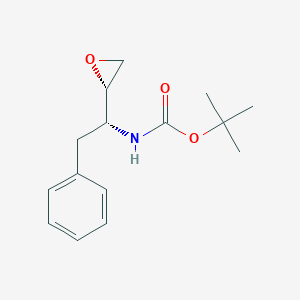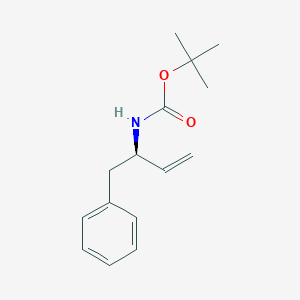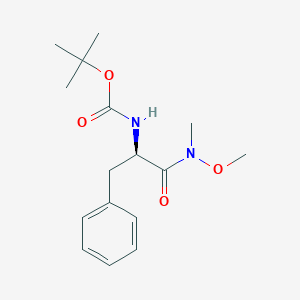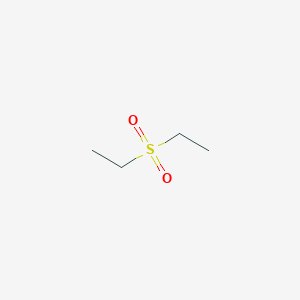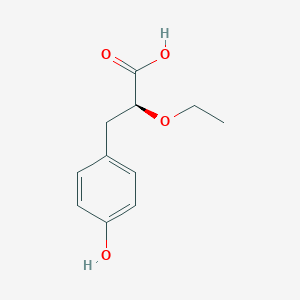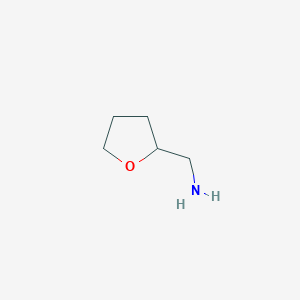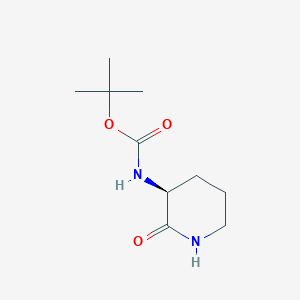
(S)-3-(Boc-amino)-2-piperidone
説明
Synthesis Analysis
The synthesis of compounds related to (S)-3-(Boc-amino)-2-piperidone often involves enantioselective methodologies to introduce the amino group with high stereocontrol. For instance, the piperidone inhibitors mentioned in research involving renin inhibitors were prepared using the Evans chiral auxiliary, which serves both to introduce the amino group with enantioselectivity and to act as a leaving group in intramolecular cyclization processes to form the piperidone ring (de Laszlo et al., 1992).
Molecular Structure Analysis
The molecular structure of (S)-3-(Boc-amino)-2-piperidone derivatives has been studied to understand their conformation and how it affects their biological activity. The conformation of the piperidone ring is crucial for its incorporation into larger molecules, especially in the design of bioactive compounds. For example, the piperidone ring in 3-amino-6-carboxyl-2-piperidone derivatives is shown to adopt a chair conformation, facilitating the formation of internal hydrogen bonds typical of β-turns in peptides (Kemp & Mcnamara, 1982).
Chemical Reactions and Properties
(S)-3-(Boc-amino)-2-piperidone is a versatile intermediate in organic synthesis. It undergoes various chemical reactions, including conjugate additions and cyclocondensations, that enable the synthesis of a wide range of heterocyclic compounds. These reactions often exploit the nucleophilicity of the amino group and the electrophilicity of the carbonyl group in the piperidone ring. For example, lithiated N-Boc allylic and benzylic amines can undergo conjugate additions to nitroalkenes, providing a route to substituted piperidines, pyrrolidines, and pyrimidinones with high enantioselectivity (Johnson et al., 2002).
科学的研究の応用
Role in Drug Development and Therapeutic Research
Piperidone and its derivatives, including compounds related to (S)-3-(Boc-amino)-2-piperidone, play crucial roles in the development of antineoplastic agents and the exploration of their mechanisms of action. The discovery and development of 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones exemplify the therapeutic potential of such compounds in cancer treatment, demonstrating cytotoxic properties, tumor-selective toxicity, and the ability to modulate drug resistance (Mohammad Hossain et al., 2020). This research underscores the importance of piperidone derivatives in developing novel cancer therapies by inducing apoptosis, generating reactive oxygen species, and affecting mitochondrial functions.
Impact on Neurological and Psychiatric Disorders
The therapeutic potential of piperazine derivatives, closely related to the structural motif of piperidone compounds, is evident in their use for treating neurological and psychiatric disorders. Piperine, a piperidine derivative found in black pepper, has been extensively studied for its diverse physiological effects, including antidepressant activity through serotonin and norepinephrine modulation and cognitive enhancement (K. Srinivasan, 2007). These findings suggest a promising avenue for (S)-3-(Boc-amino)-2-piperidone and similar compounds in researching and developing treatments for mental health conditions.
Contributions to Pharmacokinetics and Drug Delivery
Piperidine and piperazine motifs, closely related to (S)-3-(Boc-amino)-2-piperidone, have been identified as critical elements in enhancing the bioavailability of therapeutic drugs. Piperine, for example, is known to inhibit metabolic enzymes in the liver, thereby increasing the efficacy of various pharmaceuticals by enhancing their absorption and bioavailability (K. Srinivasan, 2007). This aspect is crucial for the development of more efficient drug delivery systems and for maximizing the therapeutic potential of medications.
Safety And Hazards
The safety data sheet for a similar compound, (S)-(-)-2-(BOC-amino)-1,4-butanediol, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Relevant Papers
Several relevant papers were found during the search. One paper discusses the dual protection of amino functions involving Boc . Another paper discusses an efficient and expeditious chemoselective BOC protection of amines in catalyst and solvent-free media . These papers provide valuable insights into the synthesis, properties, and applications of Boc-protected amines like “(S)-3-(Boc-amino)-2-piperidone”.
特性
IUPAC Name |
tert-butyl N-[(3S)-2-oxopiperidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-7-5-4-6-11-8(7)13/h7H,4-6H2,1-3H3,(H,11,13)(H,12,14)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBSATYPIISWFD-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCCNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10238933 | |
| Record name | 3-tert-Butyloxycarbonylamino-2-piperidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10238933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-(Boc-amino)-2-piperidone | |
CAS RN |
92235-39-7 | |
| Record name | 3-tert-Butyloxycarbonylamino-2-piperidone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092235397 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-tert-Butyloxycarbonylamino-2-piperidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10238933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-tert-butyl (2-oxopiperidin-3-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-(((benzyloxy)carbonyl)amino)acetic acid](/img/structure/B43052.png)

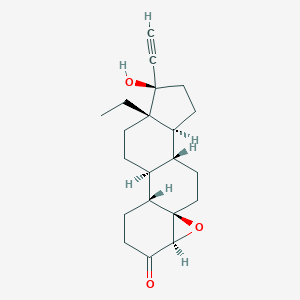
![(4R)-4-[[3-(2-dimethylaminoethyl)-1H-indol-5-yl]methyl]oxazolidin-2-one](/img/structure/B43067.png)

![4-(5-Nitro-1H-benzo[d]imidazol-2-yl)thiazole](/img/structure/B43074.png)
